molecular formula C14H10Br2O2 B1604015 2,4'-Dibromo-5-methoxybenzophenone CAS No. 890098-03-0

2,4'-Dibromo-5-methoxybenzophenone

Cat. No.: B1604015
CAS No.: 890098-03-0
M. Wt: 370.03 g/mol
InChI Key: WYMWNCNJFBYKKQ-UHFFFAOYSA-N
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Description

2,4’-Dibromo-5-methoxybenzophenone is an organic compound with the molecular formula C14H10Br2O2. It is a derivative of benzophenone, characterized by the presence of two bromine atoms and a methoxy group attached to the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dibromo-5-methoxybenzophenone typically involves the bromination of 5-methoxybenzophenone. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 2,4’-Dibromo-5-methoxybenzophenone may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4’-Dibromo-5-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzophenones, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4’-Dibromo-5-methoxybenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4’-Dibromo-5-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and biological activity. For instance, the compound can inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: Similar in structure but lacks the methoxy group.

    2,4’-Dibromoacetophenone: Similar but has an acetyl group instead of a methoxy group.

    4-Methoxybenzophenone: Similar but lacks the bromine atoms .

Uniqueness

2,4’-Dibromo-5-methoxybenzophenone is unique due to the combination of bromine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMWNCNJFBYKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641440
Record name (2-Bromo-5-methoxyphenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-03-0
Record name (2-Bromo-5-methoxyphenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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